5-amino-1H-imidazo[4,5-b]pyrazin-6-ol
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Overview
Description
5-amino-1H-imidazo[4,5-b]pyrazin-6-ol: is a heterocyclic compound that features both imidazole and pyrazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of nitrogen atoms within its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Cyclization Method:
Starting Materials: 2,3-diaminopyrazine and glyoxal.
Reaction Conditions: The reaction typically occurs in an acidic medium, such as hydrochloric acid, at elevated temperatures (around 100°C) for several hours.
Procedure: The mixture of 2,3-diaminopyrazine and glyoxal is heated under reflux in the presence of hydrochloric acid, leading to the formation of 5-amino-1H-imidazo[4,5-b]pyrazin-6-ol through cyclization.
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One-Pot Synthesis:
Starting Materials: Phthalic anhydride, substituted anilines, and pyrazine-2,3-diamine.
Reaction Conditions: The reaction is carried out in the presence of phosphoric acid as a catalyst in water at 95–100°C for 100–120 minutes.
Procedure: The reactants are mixed in a single pot and heated, resulting in the formation of the desired compound through a multi-step reaction sequence.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Conditions: Reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the specific conditions used.
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Reduction:
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Reactions are usually performed in anhydrous solvents under inert atmosphere.
Products: Reduction can yield reduced forms of the compound, potentially altering its functional groups.
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Substitution:
Reagents: Halogenating agents like bromine or chlorine.
Conditions: Reactions are conducted in the presence of a catalyst or under UV light.
Products: Substitution reactions can introduce halogen atoms into the compound, modifying its reactivity and properties.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalytic processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Antimicrobial Activity: Research has shown that derivatives of this compound exhibit antimicrobial properties, making them useful in developing new antibiotics.
Medicine:
Drug Development: Due to its unique structure, the compound is being explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry:
Materials Science: The compound’s unique electronic properties make it a candidate for use in electronic materials and sensors.
Mechanism of Action
The mechanism by which 5-amino-1H-imidazo[4,5-b]pyrazin-6-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The compound’s nitrogen atoms can participate in hydrogen bonding and other interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
5,6-Dichloro-1H-imidazo[4,5-b]pyrazin-2-yl)methanol: This compound shares the imidazo[4,5-b]pyrazine core but has different substituents, leading to distinct chemical properties and applications.
Pyrrolopyrazine Derivatives: These compounds also contain a pyrazine ring but differ in their additional ring structures and substituents, resulting in varied biological activities.
Uniqueness: 5-amino-1H-imidazo[4,5-b]pyrazin-6-ol is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups, which confer distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C5H5N5O |
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Molecular Weight |
151.13 g/mol |
IUPAC Name |
6-amino-1,4-dihydroimidazo[4,5-b]pyrazin-5-one |
InChI |
InChI=1S/C5H5N5O/c6-2-5(11)10-4-3(9-2)7-1-8-4/h1H,(H4,6,7,8,9,10,11) |
InChI Key |
HZQKYKTXFGBPMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)N=C(C(=O)N2)N |
Origin of Product |
United States |
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